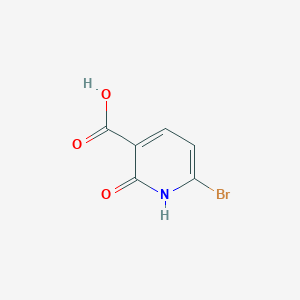

6-Bromo-2-hydroxynicotinic acid

説明

6-Bromo-2-hydroxynicotinic acid is a heterocyclic aromatic compound with the molecular formula C6H4BrNO3 and a molecular weight of 218.00 g/mol . It is a derivative of nicotinic acid, featuring a bromine atom at the 6-position and a hydroxyl group at the 2-position on the pyridine ring.

作用機序

Target of Action

The primary target of 6-Bromo-2-hydroxynicotinic acid is nicotinic acid dehydrogenase , an enzyme that plays a crucial role in the metabolism of nicotinic acid . This enzyme is responsible for converting nicotinic acid into 6-hydroxynicotinic acid .

Mode of Action

This compound interacts with its target, nicotinic acid dehydrogenase, by serving as a substrate for the enzyme . The enzyme catalyzes the conversion of nicotinic acid into 6-hydroxynicotinic acid, a process that involves the transfer of electrons in redox reactions .

Biochemical Pathways

The biochemical pathway affected by this compound is the nicotinic acid metabolism pathway . This pathway involves the conversion of nicotinic acid into 6-hydroxynicotinic acid, which serves as a precursor for the synthesis of nicotinamide adenine dinucleotide (NAD) and its phosphorylated form, nicotinamide adenine dinucleotide phosphate (NADP) . These coenzymes play a vital role in various metabolic processes, including redox reactions .

Result of Action

The action of this compound results in the production of 6-hydroxynicotinic acid, a valuable pharmaceutical intermediate . This compound plays a significant role in the synthesis of nitrogen-containing heterocyclic compounds, which are crucial in chemical pesticides . It also facilitates lipase breakdown, making it valuable in the formulation of weight loss medications .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the enzyme activity of nicotinic acid dehydrogenase, which is crucial for the action of this compound, can be affected by changes in temperature, pH, and the presence of other molecules . .

生化学分析

Biochemical Properties

It is known that similar compounds, such as 6-hydroxynicotinic acid, can interact with various enzymes and proteins . For instance, 6-hydroxynicotinic acid can be converted into 2,5-dihydroxypyridine by a molybdenum-containing hydroxylase

Cellular Effects

Related compounds such as 6-hydroxynicotinic acid have been shown to influence cell function . For example, 6-hydroxynicotinic acid can function as a regulator by binding to transcriptional regulators associated with nicotinic acid metabolism

Molecular Mechanism

The exact molecular mechanism of action of 6-Bromo-2-hydroxynicotinic acid is not yet known. It is known that similar compounds, such as 6-hydroxynicotinic acid, can interact with various biomolecules. For instance, 6-hydroxynicotinic acid can be converted into 2,5-dihydroxypyridine by a molybdenum-containing hydroxylase . This suggests that this compound may also interact with similar enzymes and potentially exert its effects at the molecular level through similar mechanisms.

Metabolic Pathways

It is known that similar compounds, such as 6-hydroxynicotinic acid, can be involved in various metabolic pathways . For instance, 6-hydroxynicotinic acid can be converted into 2,5-dihydroxypyridine by a molybdenum-containing hydroxylase . It is plausible that this compound may be involved in similar metabolic pathways.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-hydroxynicotinic acid typically involves the bromination of 2-hydroxynicotinic acid. One common method is the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .

化学反応の分析

Types of Reactions

6-Bromo-2-hydroxynicotinic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom, depending on the reagents used.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium azide or thiourea in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate (K2CO3) or sodium hydroxide (NaOH).

Major Products Formed

Substitution: Products with various functional groups replacing the bromine atom.

Oxidation: Formation of 6-bromo-2-oxonicotinic acid.

Reduction: Formation of 6-bromo-2-aminonicotinic acid.

Coupling: Formation of biaryl compounds with extended aromatic systems.

科学的研究の応用

6-Bromo-2-hydroxynicotinic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.

Biology: Investigated for its potential as an enzyme inhibitor or modulator in various biochemical pathways.

Industry: Utilized in the development of novel materials and as a precursor for agrochemicals.

類似化合物との比較

Similar Compounds

5-Bromo-2-hydroxynicotinic acid: Similar structure but with the bromine atom at the 5-position instead of the 6-position.

6-Chloro-2-hydroxynicotinic acid: Similar structure with a chlorine atom instead of a bromine atom at the 6-position.

2-Hydroxynicotinic acid: Lacks the bromine atom, serving as the parent compound for various derivatives.

Uniqueness

6-Bromo-2-hydroxynicotinic acid is unique due to the specific positioning of the bromine atom, which can influence its reactivity and interactions with other molecules. This unique structure allows for specific substitution patterns and coupling reactions that may not be possible with other similar compounds .

生物活性

6-Bromo-2-hydroxynicotinic acid is a derivative of nicotinic acid, characterized by the presence of a bromine atom at the 6-position and a hydroxyl group at the 2-position of the pyridine ring. This compound has garnered attention due to its potential biological activities, including antimicrobial and anti-inflammatory effects. This article explores its biological activity through a review of relevant research findings, including data tables and case studies.

- Molecular Formula : C_6H_6BrNO_3

- Molar Mass : Approximately 218.01 g/mol

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity. For instance, studies have reported its effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 7.81 µg/mL |

| Staphylococcus epidermidis | 1.95 µg/mL |

| Escherichia coli | 15.62 µg/mL |

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents, particularly in treating infections caused by resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown promise in modulating inflammatory responses. A study indicated that the compound could inhibit pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases . The mechanism involves the downregulation of NF-kB signaling pathways, which are critical in inflammation regulation.

The biological activity of this compound is attributed to its structural features that allow it to interact with various biological targets. Molecular docking studies have revealed that the compound binds effectively to specific receptors and enzymes, influencing their activity:

- Binding Affinity : The compound exhibits high binding affinity to cyclooxygenase enzymes, which are involved in prostaglandin synthesis.

- Synergistic Effects : When combined with other antimicrobial agents, it has shown enhanced efficacy, indicating potential for combination therapies .

Case Studies

-

Antimicrobial Efficacy Against MRSA :

A study evaluated the effectiveness of this compound against MRSA strains. Results showed a significant reduction in bacterial viability when treated with concentrations as low as 7.81 µg/mL, highlighting its potential as an alternative treatment option for resistant infections. -

Anti-inflammatory Activity :

In a controlled experiment involving human cell lines, treatment with this compound resulted in a marked decrease in TNF-alpha and IL-6 levels, demonstrating its capacity to modulate inflammatory responses effectively .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| This compound | Bromine at position 6, hydroxyl at position 2 | Exhibits significant antimicrobial and anti-inflammatory properties |

| 5-Bromo-2-chloronicotinic acid | Bromine at position 5, chlorine at position 2 | Different reactivity due to chlorine substitution |

| Nicotinic acid | No halogen substitutions | Base compound with limited biological activity |

The distinct arrangement of functional groups in this compound contributes to its enhanced biological activities compared to its analogs.

特性

IUPAC Name |

6-bromo-2-oxo-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO3/c7-4-2-1-3(6(10)11)5(9)8-4/h1-2H,(H,8,9)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFHKLJZXZABYPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=C1)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1805506-21-1 | |

| Record name | 6-bromo-2-hydroxypyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。